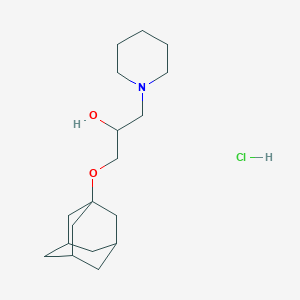![molecular formula C20H15ClN4O3S B2951976 methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate CAS No. 1005307-23-2](/img/new.no-structure.jpg)
methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is a complex organic compound with a unique structure that lends itself to various applications in scientific research and industry. It comprises a methyl benzoate core, linked to a pyrazolo[3,4-d]pyrimidin-6-yl group, which contains a 4-chlorophenyl and thio methyl group. This compound's intricate molecular structure provides distinctive reactivity and interaction with biological systems, making it valuable in multiple fields.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such asacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that the compound may interact with its targets throughhydrophobic interactions . These interactions could potentially alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the production of reactive oxygen species (ROS) . ROS are produced by cells through their routine metabolic pathways, and their levels can increase dramatically under cellular damage . The compound might also affect the cholinergic nervous system by interacting with AchE .
Result of Action
The result of the compound’s action could be varied depending on its targets and mode of action. For instance, if the compound interacts with AchE, it could affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate typically involves several key steps:
Formation of the pyrazolo[3,4-d]pyrimidin-6-yl intermediate: : This step often begins with the condensation of 4-chlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst.
Thiomethylation: : The intermediate then undergoes a thiomethylation reaction, introducing the thio methyl group.
Final condensation with methyl 4-carboxybenzoate: : This step completes the synthesis, forming the final compound under specific reaction conditions, typically involving an acid or base catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction pathways, but with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Reduction: : Typically results in the gain of hydrogen or loss of oxygen, leading to products in lower oxidation states.
Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions, where parts of its structure are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Depending on the reaction type, reagents can range from alkyl halides (for nucleophilic substitution) to acids or bases (for electrophilic substitution).
Major Products
The reactions yield various products, including:
Oxidation products: : Often more oxygenated species such as carboxylic acids or ketones.
Reduction products: : Typically more hydrogenated molecules like alcohols or amines.
Substitution products: : Depend on the reacting partners, resulting in compounds with altered substituents at specific sites on the molecule.
Scientific Research Applications
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is utilized across various scientific domains, including:
Chemistry: : Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: : Used as a probe to study biological pathways, given its interaction with specific biomolecules.
Medicine: : Explored for potential pharmacological properties, such as anti-inflammatory or anti-cancer effects.
Industry: : Applied in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((1-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate: : Shares a similar structure but with a bromine atom instead of chlorine.
Methyl 4-(((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate: : Contains a fluorine atom in place of chlorine.
Uniqueness
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate stands out due to its specific chlorine substitution, which can influence its electronic properties and reactivity. This uniqueness can impact its interactions in biological systems and its utility in synthesis.
Properties
CAS No. |
1005307-23-2 |
|---|---|
Molecular Formula |
C20H15ClN4O3S |
Molecular Weight |
426.88 |
IUPAC Name |
methyl 4-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C20H15ClN4O3S/c1-28-19(27)13-4-2-12(3-5-13)11-29-20-23-17-16(18(26)24-20)10-22-25(17)15-8-6-14(21)7-9-15/h2-10H,11H2,1H3,(H,23,24,26) |
InChI Key |
NBTGDYGENWYEQF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,2,5-thiadiazol-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2951893.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride](/img/structure/B2951896.png)

![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2951898.png)

![4-cyclopropyl-3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2951900.png)
![ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2951903.png)
![1-(4-methylphenyl)-4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2951907.png)


![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2951913.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-FLUOROBENZAMIDE HYDROCHLORIDE](/img/structure/B2951916.png)
